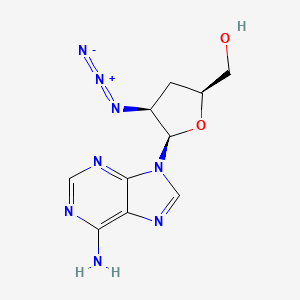
2'-AzddaraA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-AzddaraA is a synthetic nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to naturally occurring nucleosides but contains modifications that enhance its biological activity and stability. It is primarily studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-AzddaraA typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Glycosylation: The initial step involves the glycosylation of a suitable nucleobase with a protected sugar moiety.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.
Purification: The final product is purified using chromatographic techniques to obtain high purity 2’-AzddaraA.
Industrial Production Methods
Industrial production of 2’-AzddaraA follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the glycosylation and azidation steps.
Continuous Flow Chemistry: This method enhances the efficiency and yield of the reactions by continuously feeding reactants into the reaction chamber.
Automated Purification: High-throughput chromatographic systems are employed to purify the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2’-AzddaraA undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group yields amino derivatives.
Substitution: The azido group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleoside analogues.
Scientific Research Applications
2’-AzddaraA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its role in inhibiting viral replication by incorporating into viral RNA or DNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-AzddaraA involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. This compound targets viral polymerases and cellular enzymes involved in DNA and RNA synthesis. By incorporating into the growing nucleic acid chain, it causes chain termination and inhibits further elongation, thereby exerting its antiviral and anticancer effects.
Comparison with Similar Compounds
2’-AzddaraA is compared with other nucleoside analogues such as:
2’-Azidothymidine (AZT): Both compounds contain an azido group, but 2’-AzddaraA has a broader spectrum of activity.
2’-Azidocytidine: Similar in structure but differs in the nucleobase, leading to different biological activities.
2’-Azidoadenosine: Shares the azido modification but has unique properties due to the adenine base.
Properties
CAS No. |
79872-72-3 |
|---|---|
Molecular Formula |
C10H12N8O2 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-8-7-9(14-3-13-8)18(4-15-7)10-6(16-17-12)1-5(2-19)20-10/h3-6,10,19H,1-2H2,(H2,11,13,14)/t5-,6-,10+/m0/s1 |
InChI Key |
JVPFDOXMGPHRJG-JFWOZONXSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(OC(C1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















